Methylphenyl Fosinopril-d5
Description
Methylphenyl Fosinopril-d5 is a deuterium-labeled stable isotope analog of Fosinopril, a phosphinic acid-derived angiotensin-converting enzyme (ACE) inhibitor. As a reference standard (Catalogue Number: PA STI 064250), it is utilized in pharmaceutical research for analytical quantification, metabolic studies, and quality control. Its chemical formula is C37H47D5NO7P, with a molecular weight of 658.82 g/mol . The deuterium atoms are strategically incorporated at five positions, likely within the methylphenyl moiety, to enhance detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses. Notably, it lacks a CAS registry number, indicating its specialized use in research rather than commercial therapeutic applications .
Properties
Molecular Formula |
C₃₇H₄₇D₅NO₇P |
|---|---|
Molecular Weight |
658.82 |
Synonyms |
(2S,4S)-Benzyl 4-Cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(prop-d5-ionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substituents: Complex E replaces the cyclohexyl group with phenyl, altering lipophilicity and ACE binding affinity . This compound retains the cyclohexyl group but introduces deuterium in the methylphenyl moiety.
- Functional Role: Unlike phosphoric acid esters (flame retardants), this compound maintains ACE inhibitory activity in its parent form .
Deuterated Analogs in Pharmaceutical Research
Deuterium labeling is a common strategy to improve pharmacokinetic (PK) profiles and analytical precision. Comparative examples include:
Research Findings :
- Deuterium reduces metabolic degradation by stabilizing C-D bonds, extending half-life in deuterated ACE inhibitors like Zofenopril-d5 .
- This compound’s higher molecular weight (vs. Zofenopril-d5) reflects its complex phosphinic acid backbone, which may influence chromatographic retention times .
Functional Analogs: ACE Inhibitors and Isotopologs
This compound shares functional similarities with deuterated ACE inhibitors but differs in core structure:
Analytical Performance :
- This compound’s phosphinic acid core provides distinct fragmentation patterns in MS, enabling differentiation from carboxylate-based analogs like Enalaprilat-d5 .
- Unlike Zofenoprilat-d5, which requires thiol-group stabilization, this compound’s phosphinate moiety offers inherent oxidative stability .
Q & A
Q. How are trace impurities quantified in this compound batches?
-
Methodological Answer : Prepare a standard solution of USP Fosinopril Related Compound A (0.0025 mg/mL) and spike it into the test matrix. Use LC-MS with a limit of detection (LOD) ≤0.1% to quantify impurities. Calculate impurity percentages using the formula: \text{% Impurity} = \left( \frac{\text{Peak area of impurity}}{\text{Total peak areas}} \right) \times 100
Ensure method precision meets ICH Q2(R1) criteria .
Q. What structural characterization techniques differentiate this compound from non-deuterated analogs?
- Methodological Answer : X-ray crystallography or Hirshfeld surface analysis to resolve deuterium positioning in the crystal lattice. For solution-phase studies, use ²H-NMR to detect deuterium incorporation in methylphenyl groups. Compare with non-deuterated analogs using differential scanning calorimetry (DSC) to assess isotopic effects on melting behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
